molecular formula C13H10N4O3 B2869455 (4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetic acid CAS No. 923758-13-8

(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetic acid

Cat. No.: B2869455
CAS No.: 923758-13-8
M. Wt: 270.248
InChI Key: HOWWDEQVIAKICD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetic acid typically involves the condensation of appropriate pyrazole and pyrimidine derivatives. One common method includes the reaction of 4-oxo-4-phenylbutanoic acid with hydrazine hydrate to form the pyrazole ring, followed by cyclization with formamide to yield the pyrazolo[3,4-d]pyrimidine core .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as the use of automated reactors and purification systems to streamline the process .

Chemical Reactions Analysis

Types of Reactions

(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities .

Mechanism of Action

The mechanism of action of (4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetic acid involves its interaction with molecular targets such as protein tyrosine kinases. By inhibiting these enzymes, the compound can disrupt various cellular processes, leading to anti-proliferative and cytotoxic effects . The compound’s ability to induce cell cycle arrest and apoptosis in cancer cells further highlights its potential as a therapeutic agent .

Properties

IUPAC Name

2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O3/c18-11(19)7-16-8-14-12-10(13(16)20)6-15-17(12)9-4-2-1-3-5-9/h1-6,8H,7H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOWWDEQVIAKICD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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